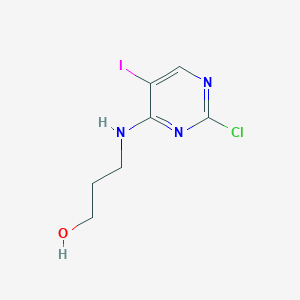
3-(2-Chloro-5-iodopyrimidine-4-ylamino)propan-1-ol
Cat. No. B8324479
M. Wt: 313.52 g/mol
InChI Key: GKDHHVFKFHJBBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08524724B2
Procedure details


In analogy to GP 2 reaction of 3-amino-1-propanol (0.38 ml, 5 mmol) in the presence of N-ethyldiisopropylamine (1.74 ml, 10 mmol) in 150 ml acetonitrile with 2,4-dichloro-5-iodo-pyrimidine (1.51, 5.5 mmol) provided the target compound after column chromatography in 95% yield.




Yield
95%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][OH:5].C(N(C(C)C)C(C)C)C.[Cl:15][C:16]1[N:21]=[C:20](Cl)[C:19]([I:23])=[CH:18][N:17]=1>C(#N)C>[Cl:15][C:16]1[N:21]=[C:20]([NH:1][CH2:2][CH2:3][CH2:4][OH:5])[C:19]([I:23])=[CH:18][N:17]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.38 mL
|
|
Type
|
reactant
|
|
Smiles
|
NCCCO
|
|
Name
|
|
|
Quantity
|
1.74 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
|
Name
|
|
|
Quantity
|
5.5 mmol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)I
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
provided the target compound after column chromatography in 95% yield
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=NC=C(C(=N1)NCCCO)I
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 95% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
